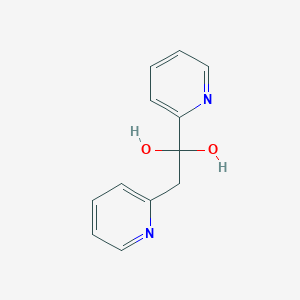
1,2-di-(2-Pyridyl)ethanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-di-(2-Pyridyl)ethanediol is an organic compound with the molecular formula C12H12N2O2 It is characterized by the presence of two pyridine rings attached to a central ethanediol moiety
準備方法
Synthetic Routes and Reaction Conditions
1,2-di-(2-Pyridyl)ethanediol can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at elevated temperatures (around 140°C) without the use of a catalyst or solvent . The resulting product is then treated with ethyl acetate to produce 1,2-di-(2-pyridyl)ethane-1,2-dione, which can be further converted to this compound by dissolving it in an excess of methanol .
Industrial Production Methods
In industrial settings, this compound can be produced by the oxidation of 2-vinylpyridine using an aqueous solution of potassium permanganate in a water/acetone mixture. The reaction mixture is then neutralized with sulfuric acid in the presence of isopropyl alcohol to isolate the desired product .
化学反応の分析
Types of Reactions
1,2-di-(2-Pyridyl)ethanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include 1,2-di-(2-pyridyl)ethane-1,2-dione and other derivatives depending on the specific reagents and conditions used .
科学的研究の応用
1,2-di-(2-Pyridyl)ethanediol has several applications in scientific research:
作用機序
The mechanism of action of 1,2-di-(2-Pyridyl)ethanediol involves its ability to act as an antioxidant. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . The molecular targets and pathways involved in this process include the scavenging of reactive oxygen species and the stabilization of free radicals.
類似化合物との比較
Similar Compounds
- 1,2-di-(4-Pyridyl)ethanediol
- 1,2-di-(2-Pyridyl)ethane-1,2-dione
- 1,2-di-(2-Pyridyl)ethane-1,2-diol
Uniqueness
1,2-di-(2-Pyridyl)ethanediol is unique due to its specific structure, which includes two pyridine rings attached to an ethanediol moiety. This structure imparts distinct chemical properties, such as its antioxidant activity and ability to form stable complexes with metal ions .
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
1,2-dipyridin-2-ylethane-1,1-diol |
InChI |
InChI=1S/C12H12N2O2/c15-12(16,11-6-2-4-8-14-11)9-10-5-1-3-7-13-10/h1-8,15-16H,9H2 |
InChIキー |
RMXWQJRZKQQINZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CC(C2=CC=CC=N2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


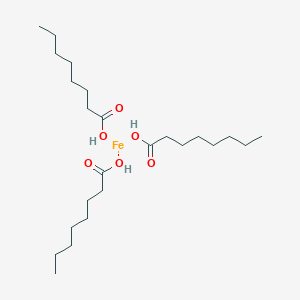
![3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B13829010.png)
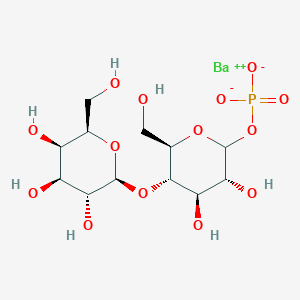
![Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13829021.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde](/img/structure/B13829031.png)
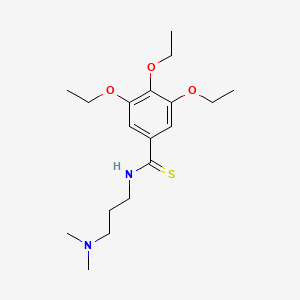
![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide](/img/structure/B13829077.png)
![1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)

![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)
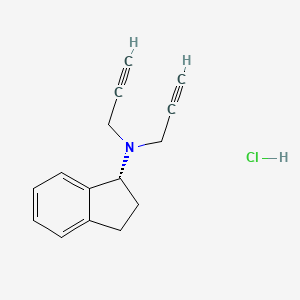
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
